7H-Imidazo[4,5-g][1,2,3]benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole is a heterocyclic compound that features a fused ring system consisting of imidazole and benzothiadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This approach uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of nitriles with ammonia or amines.
Industrial Production Methods: Industrial production of 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole may involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Wissenschaftliche Forschungsanwendungen
7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 7H-Imidazo[4,5-g]-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[2,1-b]thiazoles
- Imidazo[5,1-b]thiazoles
- Imidazo[1,5-c]thiazoles
- Imidazo[1,2-c]thiazoles
- Imidazo[4,5-d]thiazoles
Comparison: Compared to other imidazothiazoles, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
19566-03-1 |
---|---|
Molekularformel |
C7H4N4S |
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
7H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI-Schlüssel |
WLSHZGBDACCDLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=CC3=C(C2=N1)SN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.